2,3-Bis(benzyloxy)-5-bromopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

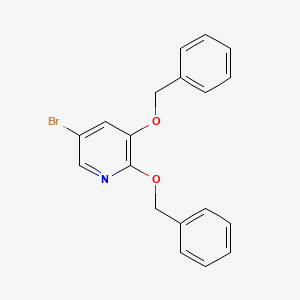

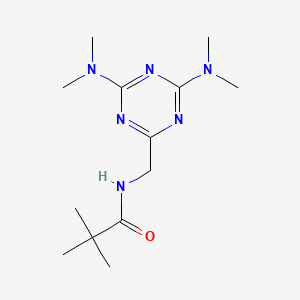

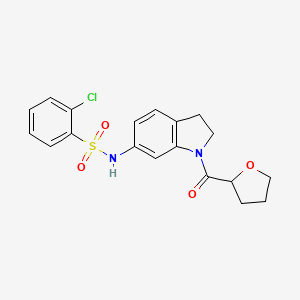

“2,3-Bis(benzyloxy)-5-bromopyridine” is likely a brominated pyridine derivative with benzyloxy groups at the 2 and 3 positions . Pyridine is a basic heterocyclic organic compound similar to benzene and has one nitrogen atom replaced by a carbon atom in its ring. It is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecule likely has a pyridine core, which is a six-membered ring with alternating double and single bonds, similar to benzene, but one of the carbon atoms is replaced by a nitrogen atom. The benzyloxy groups are likely attached to the 2 and 3 positions of the pyridine ring, and a bromine atom is likely attached to the 5 position .Chemical Reactions Analysis

The reactivity of “2,3-Bis(benzyloxy)-5-bromopyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy groups. The bromine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Bis(benzyloxy)-5-bromopyridine” would depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Photoinduced Energy Transfer in Dinuclear Ru(ii) Complexes

The study by Santoni et al. (2009) explored the photoinduced energy transfer in rod-like dinuclear Ru(ii) complexes, which utilized similar compounds to 2,3-Bis(benzyloxy)-5-bromopyridine. They investigated the photophysical properties and found efficient and fast photoinduced energy transfer in certain non-symmetric dyads, highlighting the potential application in photochemical processes and material sciences (Santoni et al., 2009).

Grignard Reaction for Pyridine Derivatives

Proost and Wibaut (1940) conducted a study on the preparation of pyridine derivatives from bromopyridines using the Grignard reaction. This research is significant as it demonstrates the versatility of bromopyridine compounds (similar to 2,3-Bis(benzyloxy)-5-bromopyridine) in synthesizing various organic compounds, which could be vital in pharmaceutical and synthetic organic chemistry (Proost & Wibaut, 1940).

Synthesis and Characterization of Polyphenylenes

Cianga and Yagcı (2002) described the synthesis and characterization of comb-like polyphenylenes, starting from dibromo- and bromomethyl-benzene derivatives. Their work underscores the importance of bromopyridine derivatives in the field of polymer chemistry, particularly in the synthesis of novel polymeric materials with potential applications in electronics and material sciences (Cianga & Yagcı, 2002).

Preparation of Metal-Containing Heterocycles

Lindner et al. (2002) focused on the preparation, properties, and reactions of metal-containing heterocycles. This study highlights the use of bromopyridine compounds in creating metal-organic frameworks and complexes, which are crucial in catalysis and materials science (Lindner et al., 2002).

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for “2,3-Bis(benzyloxy)-5-bromopyridine” would likely depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals or materials science .

Propiedades

IUPAC Name |

5-bromo-2,3-bis(phenylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETQJINSHFBNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(benzyloxy)-5-bromopyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)